Lipophilicity (LogP) Comparison: 3-Cyclopropoxy-5-methylbenzoic Acid vs. 3-Cyclopropoxy-4-methylbenzoic Acid
3-Cyclopropoxy-5-methylbenzoic acid exhibits a predicted LogP value of 2.85 . In comparison, its 4-methyl regioisomer, 3-cyclopropoxy-4-methylbenzoic acid, has a lower LogP of 2.6 . The meta-substituted compound is approximately 0.25 LogP units more lipophilic, translating to a theoretical ~78% greater partition into an organic phase under equivalent conditions.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.85 (predicted) |
| Comparator Or Baseline | 3-Cyclopropoxy-4-methylbenzoic acid, LogP = 2.6 (predicted) |
| Quantified Difference | ΔLogP = +0.25 |
| Conditions | Predicted values using computational chemistry models (XLogP3) |
Why This Matters
This difference in lipophilicity directly influences membrane permeability and solubility, meaning the 3,5-disubstituted compound will partition and distribute differently in biological assays and chemical reactions compared to the 3,4-regioisomer.
